PROTAC AR-V7 degrader-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MTX-23 is a novel small molecule developed using the principle of proteolysis targeting chimera (PROTAC). It is designed to target both androgen receptor splice variant-7 and androgen receptor full length. This compound has shown promise in treating castration-resistant prostate cancer that is resistant to second-line antiandrogen therapy .
Preparation Methods
The synthesis of MTX-23 involves the use of proteolysis targeting chimera technology. This method allows the compound to simultaneously bind to the androgen receptor’s DNA binding domain and the Von Hippel-Lindau E3 ubiquitin ligase. The specific synthetic routes and reaction conditions for MTX-23 are proprietary and not publicly disclosed .
Chemical Reactions Analysis
MTX-23 undergoes several types of chemical reactions, primarily focusing on its interaction with androgen receptors. The compound is designed to degrade androgen receptor splice variant-7 and androgen receptor full length, leading to the inhibition of prostate cancer cell proliferation and induction of apoptosis. The major products formed from these reactions are degraded androgen receptor proteins .
Scientific Research Applications
MTX-23 has significant applications in scientific research, particularly in the field of oncology. It has been shown to inhibit prostate cancer cellular proliferation and increase apoptosis in androgen-responsive prostate cancer cells. This compound is effective against prostate cancer cells that are resistant to FDA-approved second-line antiandrogen therapies such as abiraterone, enzalutamide, apalutamide, and darolutamide. MTX-23 has also demonstrated potential in reducing tumor growth in both in vitro and in vivo studies .
Mechanism of Action
MTX-23 exerts its effects by binding to the androgen receptor’s DNA binding domain and the Von Hippel-Lindau E3 ubiquitin ligase. This binding leads to the degradation of androgen receptor splice variant-7 and androgen receptor full length. The degradation of these receptors inhibits prostate cancer cell proliferation and induces apoptosis. The molecular targets of MTX-23 are the androgen receptor splice variant-7 and androgen receptor full length, and the pathway involved is the ubiquitin-proteasome pathway .
Comparison with Similar Compounds
MTX-23 is unique compared to other similar compounds due to its dual targeting of androgen receptor splice variant-7 and androgen receptor full length. Other similar compounds include abiraterone, enzalutamide, apalutamide, and darolutamide, which are FDA-approved second-line antiandrogen therapies. these therapies often face resistance in castration-resistant prostate cancer, whereas MTX-23 has shown effectiveness in overcoming this resistance .
Properties
Molecular Formula |
C43H53F2N7O7S2 |
---|---|
Molecular Weight |
882.1 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[5-[[2-[2,3-difluoro-6-(2-morpholin-4-yl-1,3-thiazol-4-yl)phenoxy]acetyl]amino]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H53F2N7O7S2/c1-25(27-9-11-28(12-10-27)38-26(2)47-24-61-38)48-40(56)33-20-29(53)21-52(33)41(57)39(43(3,4)5)50-34(54)8-6-7-15-46-35(55)22-59-37-30(13-14-31(44)36(37)45)32-23-60-42(49-32)51-16-18-58-19-17-51/h9-14,23-25,29,33,39,53H,6-8,15-22H2,1-5H3,(H,46,55)(H,48,56)(H,50,54)/t25-,29+,33-,39+/m0/s1 |
InChI Key |
JOZGICGAZBMCJF-JMSDHYLISA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCNC(=O)COC4=C(C=CC(=C4F)F)C5=CSC(=N5)N6CCOCC6)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCNC(=O)COC4=C(C=CC(=C4F)F)C5=CSC(=N5)N6CCOCC6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.